1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate
Overview
Description
1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate, or commonly known as R-2, is a research chemical that has been gaining attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The exact mechanism of action of R-2 is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, modulating their activity and downstream signaling pathways. It has also been suggested that R-2 may have an indirect effect on the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
Studies have shown that R-2 can induce a range of biochemical and physiological effects, including changes in brain activity, altered perception, and mood enhancement. It has also been found to have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of R-2 is its high selectivity for the 5-HT2A and 5-HT2C receptors, which allows for more precise and targeted research. However, its limited solubility and stability can pose challenges in experimental design and data interpretation.
Future Directions
As R-2 continues to gain attention in the scientific community, there are several potential future directions for research. These include further investigation of its mechanism of action, exploration of its potential therapeutic applications, and development of new analogs with improved properties and selectivity.
In conclusion, R-2 is a promising research chemical with potential applications in various fields of study. Its high selectivity for the 5-HT2A and 5-HT2C receptors, along with its range of biochemical and physiological effects, make it a valuable tool for neuroscience research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
R-2 has been primarily used in the field of neuroscience research, particularly in the study of serotonin receptors. It has been found to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are involved in various physiological and pathological processes such as mood regulation, cognition, and addiction.
properties
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3.C2H2O4/c1-28-22-11-10-18(16-23(22)29-2)17-25-12-14-26(15-13-25)24(27)21-9-5-7-19-6-3-4-8-20(19)21;3-1(4)2(5)6/h3-11,16H,12-15,17H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQQLNDKXPBKOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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